Buthiazide-d10 (Major)

Vue d'ensemble

Description

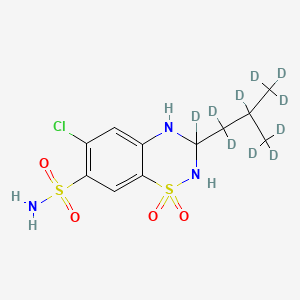

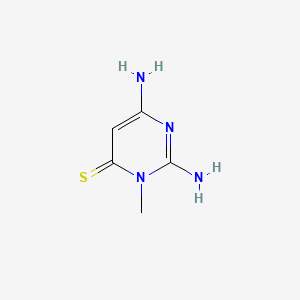

Buthiazide-d10 (Major) is a variant of Buthiazide . Buthiazide is a benzothiadiazine and is a diuretic indicated in the treatment of edema caused by congestive heart failure, as well as hepatic and renal diseases .

Molecular Structure Analysis

The molecular formula of Buthiazide-d10 (Major) is C11H16ClN3O4S2 . The IUPAC name is 6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide . The molecular weight is 363.907 .Physical and Chemical Properties Analysis

The physical and chemical properties of Buthiazide-d10 (Major) include a molecular weight of 363.907 . The exact mass is 363.089844 and the LogP value is 0.97 .Applications De Recherche Scientifique

1. Serological Detection in Immune Haemolytic Anaemias

Buthiazide is notably mentioned in a study about severe, intravascular haemolysis due to drug‐dependent antibodies. In this context, buthiazide-related antibodies were IgG (subclass IgGl) and played a significant role in the serological evaluation of cases with suspected drug‐dependent immune haemolysis (Salama et al., 1984).

2. Role in Metabolic and Biological Studies

Although not directly mentioning Buthiazide-d10, studies related to metabolism and biochemistry often utilize similar compounds. For instance, a study on butanol isomers and their effects on voltage-gated calcium channel currents in adrenal chromaffin cells provides insights into metabolic processes that may be relevant to research involving Buthiazide-d10 (McDavid et al., 2014).

3. Exploration in Chemical Synthesis

Buthiazide-d10, being a chemical compound, can also be referenced in studies related to chemical synthesis. For example, research on binuclear mercury(II) bis(alkynyl) complexes with oligothiophenes and bithiazoles has relevance in understanding the chemical properties and synthesis techniques that could be applicable to Buthiazide-d10 (Wong et al., 2002).

4. Application in Drug Discovery and Pharmacology

Studies on novel pharmacophores for anticonvulsant activity, such as those involving nicotinic acid hydrazones, can provide a framework for understanding how Buthiazide-d10 might be used in drug discovery and pharmacological research (Sinha et al., 2011).

Propriétés

IUPAC Name |

6-chloro-3-deuterio-3-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)/i1D3,2D3,3D2,6D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFRHCDYZJRAO-VJVKZKKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)